Compound Description: This compound belongs to a series of 3-(4-fluorophenyl)-1H-indoles substituted in the 1-position with 4-piperidinyl, 1,2,3,6-tetrahydro-4-pyridinyl, and 4-piperazinyl groups. It exhibits high affinity for serotonin 5-HT2 receptors (IC50 = 3.4 nM) and extremely low affinity for dopamine D2 receptors (IC50 = 6900 nM) and α1-adrenoceptors (IC50 = 2300 nM), making it a potent and selective 5-HT2 antagonist. []
Relevance: Both 1-[2-[4-[3-(4-Fluorophenyl)-1H-indol-1-yl]-1-piperidinyl]ethyl]-2-imidazolidinone and the target compound, 3-[2-(3,4-Difluorophenyl)ethyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]piperidine, share a core piperidine ring structure. Additionally, both compounds possess aromatic substituents with fluorine atoms. This shared structural motif suggests potential similarities in their pharmacological profiles and interactions with biological targets. []
Compound Description: Also known as Brifentanil (Anaquest, A-3331.HCl), this compound is a potent analgesic with a short duration of action. It is part of a series of 3-methyl-4-(N-phenyl amido)piperidines, specifically the methoxyacetamide pharmacophore, which contributes to its analgesic properties. [] It was identified as a promising candidate for short surgical procedures due to its potent analgesia and rapid recovery profile. []
Relevance: Brifentanil and 3-[2-(3,4-Difluorophenyl)ethyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]piperidine share a core piperidine ring structure with a substituted nitrogen atom. Both compounds also feature a tetrazole ring system, albeit with different substitutions. These structural similarities suggest potential overlapping pharmacological properties and a shared mechanism of action. []
Compound Description: This compound, referred to as JNJ-27141491, functions as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2. [] It effectively suppresses CCR2-mediated functions such as monocyte chemoattractant protein-1 (MCP-1)-induced guanosine 5′-O-(3-[35S]thio)triphosphate binding, calcium mobilization, and leukocyte chemotaxis. [] JNJ-27141491 exhibits a reversible and insurmountable mode of action, consistent with its noncompetitive antagonism of CCR2. []
Relevance: Both JNJ-27141491 and 3-[2-(3,4-Difluorophenyl)ethyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]piperidine share a 3,4-difluorophenyl moiety. Although the core structures differ, this shared substituent suggests potential similarities in their physicochemical properties, pharmacokinetic profiles, and interaction with specific biological targets. []
Compound Description: LY1632443 is a potent antagonist of leukotriene D4 (LTD4) and belongs to a series of [[(tetrazol-5-ylaryl)oxy]methyl]acetophenones. [] Its structural features, including a 2-hydroxy group on the acetophenone and an acidic hydrogen atom on the tetrazole ring, contribute to its high antagonist activity. [] LY1632443 has been investigated for its potential as an anti-asthma agent. []
Relevance: LY1632443 and 3-[2-(3,4-Difluorophenyl)ethyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]piperidine both contain a 1H-tetrazol-5-yl moiety within their structures. This shared feature suggests potential similarities in their binding interactions with specific receptors or enzymes, potentially influencing their pharmacological profiles. []
N-(2-[N-[4-chlorocinnamyl]-N-methylamino-methyl]phenyl)-N-(2-hydroxyethyl)-4-methoxy-benzenesulfonamide phosphate salt (KN93)
Compound Description: KN93 is a potent and selective inhibitor of the Ca2+/calmodulin-dependent protein kinase II (CaMKII). [] It effectively blocks the activation of NMDA receptors mediated by the sst5 receptor. [] KN93 is a valuable tool for investigating the role of CaMKII in various cellular processes. []
Relevance: Although structurally distinct from the target compound, KN93's involvement in modulating NMDA receptor activity indirectly relates to the broader context of neurotransmitter signaling. The target compound, with its piperidine ring structure, could potentially interact with neurotransmitter systems, highlighting a potential area of interest in its pharmacological evaluation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.